4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline
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Overview
Description
4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline is an organic compound that features a thiazole ring substituted with a 2,5-dimethylphenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method is the condensation of 2,5-dimethylphenylthiourea with α-haloketones under basic conditions to form the thiazole ring. The resulting thiazole intermediate is then subjected to nucleophilic substitution with aniline to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone imine derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products:
Oxidation: Quinone imine derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The aniline moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]pyridine: Similar structure but with a pyridine ring instead of an aniline moiety.
2-(2,5-Dimethylphenyl)-1,3-thiazole: Lacks the aniline group, making it less versatile in certain applications.
4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]benzenamine: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness: 4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline is unique due to the presence of both the thiazole and aniline moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-11-3-4-12(2)15(9-11)16-10-20-17(19-16)13-5-7-14(18)8-6-13/h3-10H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOFNMPABBHKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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